molecular formula C11H11Cl2NO3S B14145620 4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 929851-26-3

4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B14145620
CAS No.: 929851-26-3
M. Wt: 308.2 g/mol
InChI Key: MESQTULSFGCGEM-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with a 4-chloro group and a 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the 4-chloro-1,1-dioxidotetrahydrothiophene intermediate. This intermediate can be synthesized through the oxidation of 4-chlorotetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting sulfone is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone moiety.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both the 4-chloro and 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

929851-26-3

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

IUPAC Name

4-chloro-N-(4-chloro-1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C11H11Cl2NO3S/c12-8-3-1-7(2-4-8)11(15)14-10-6-18(16,17)5-9(10)13/h1-4,9-10H,5-6H2,(H,14,15)

InChI Key

MESQTULSFGCGEM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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